molecular formula C14H22BrN3O B2998451 5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine CAS No. 2415562-77-3

5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2998451
CAS No.: 2415562-77-3
M. Wt: 328.254
InChI Key: TVPVLTXKLWGXMI-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a piperidine moiety substituted with a 3-methylbutyl group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine typically involves the following steps:

    Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions. The piperidine derivative, 1-(3-methylbutyl)piperidine, is reacted with the brominated pyrimidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, to form different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar pyrimidine core with a bromine atom at the 5-position but differs in the substitution at the 2-position.

    1-Bromo-3-methylbutane: Although structurally different, this compound shares the presence of a bromine atom and a 3-methylbutyl group.

Uniqueness

5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine is unique due to the combination of the brominated pyrimidine ring and the substituted piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O/c1-11(2)3-6-18-7-4-13(5-8-18)19-14-16-9-12(15)10-17-14/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPVLTXKLWGXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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